6-Carboxyfluorescein diacetate

概要

説明

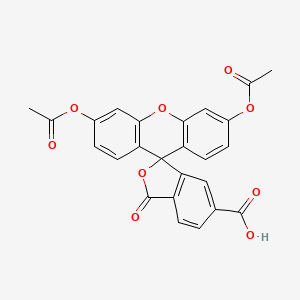

6-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF .

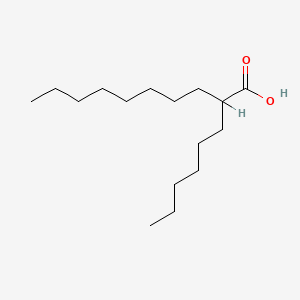

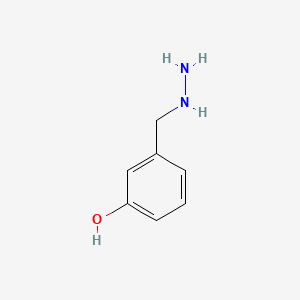

Synthesis Analysis

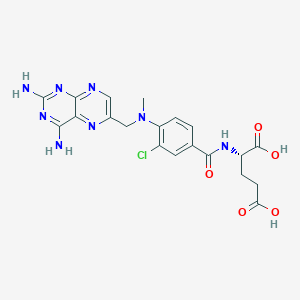

A gram-scale synthesis of the Fmoc-Lys (6-carboxyfluoresein diacetate)-OH building block was developed, allowing the discovery of optimal probes that carried a positively charged amino group and a stearic acid tail that exhibited intense plasma membrane brightness and robust retention .Molecular Structure Analysis

6-CFDA has a molecular weight of 460.39 . It is a hydrophobic, cell-permeable fluorogenic non-selective esterase substrate .Chemical Reactions Analysis

6-CFDA is a viability probe that assesses enzymatic activity, which is necessary to activate its fluorescence, and cell-membrane integrity, which is necessary for the retention of their fluorescent product within the cell .Physical and Chemical Properties Analysis

6-CFDA is soluble in DMSO . It has an excitation wavelength of 492 nm and an emission wavelength of 517 nm in 0.1M Tris, pH 8.0 .科学的研究の応用

1. Cell Viability Assessment

6-Carboxyfluorescein diacetate (CFDA) is extensively used for assessing cell viability. It is a nonfluorescent compound that, upon entering living cells, is converted by esterases into fluorescent carboxyfluorescein. This conversion allows for the counting of living cells by detecting fluorescence, as demonstrated in studies involving yeast, E. coli, and Lactobacillus bulgaricus (Sugata, Ohnishi, & Matsumoto, 1991).

2. Monitoring Phloem Sap Translocation

6-Carboxyfluorescein is also used in botany for monitoring phloem sap translocation. It is a polar fluorescein that, when introduced into plants, can be observed in all sink organs and is strictly confined to phloem regions. This property allows for real-time monitoring of phloem sap translocation in plants (Grignon, Touraine, & Durand, 1989).

3. Examination of Intracellular Environments

CFDA is utilized in studies examining the intracellular ionic environment and ionophore action. It serves as a probe for intracellular pH, aiding in understanding cellular physiology and the effects of external agents like ionophores (Babcock, 1983).

4. Analyzing Cell Membrane Integrity

The use of CFDA combined with other fluorescent stains like propidium iodide provides insights into the integrity of cell membranes. This application is particularly relevant in the study of mammalian spermatozoa, where CFDA helps assess the functionality of sperm cells (Harrison & Vickers, 1990).

5. Tracking Hepatobiliary Metabolism

Intravital multiphoton microscopy using 6-CFDA as a probe molecule has been employed to investigate hepatobiliary metabolism in chronic liver pathologies. This method allows for the study of metabolic processes in conditions like liver fibrosis and hepatocellular carcinoma (Huang et al., 2019).

作用機序

Target of Action

6-CFDA, also known as 6-Carboxyfluorescein diacetate, is primarily targeted towards intracellular pH changes and processes such as dendrimer aggregation and absorption . It is a fluorescent polyanionic probe that is used to measure these changes .

Mode of Action

6-CFDA enters cells by diffusion. Once inside the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye . This dye is impermeant to the cell membrane , meaning it stays within the cell once it is formed.

Biochemical Pathways

The primary biochemical pathway involved in the action of 6-CFDA is the esterase-catalyzed hydrolysis of the compound. This process transforms 6-CFDA into a highly fluorescent molecule, carboxyfluorescein (CF), which is retained within the cell . The fluorescence of CF can then be detected and measured, providing a readout of the intracellular pH and other processes .

Pharmacokinetics

The pharmacokinetics of 6-CFDA are largely determined by its cell-permeable nature and the action of intracellular esterases. Once 6-CFDA diffuses into the cell, it is rapidly converted into CF by these enzymes . The resulting CF is retained within the cell due to its negative charge , which prevents it from crossing the cell membrane. This allows for the long-term tracking of cells after they have been stained with 6-CFDA .

Result of Action

The action of 6-CFDA results in the generation of a highly fluorescent molecule within the cell. This fluorescence can be detected and measured, providing a means to monitor intracellular pH changes and other processes . In addition, 6-CFDA has been used to differentiate viable cells from apoptotic cells .

Action Environment

The action of 6-CFDA can be influenced by various environmental factors. For instance, the efficiency of 6-CFDA staining can be affected by the pH of the environment . Furthermore, the fluorescence of CF, the product of 6-CFDA hydrolysis, can be influenced by factors such as temperature and the presence of other fluorescent compounds .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Carboxyfluorescein diacetate is a hydrophobic, cell-permeable fluorogenic non-selective esterase substrate . Once inside the cell, it is cleaved by intracellular esterases to form 6-carboxyfluorescein . This compound can then interact with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye that is impermeant to the cell membrane .

Cellular Effects

This compound has been used to differentiate viable cells from apoptotic cells . Live cells that are not apoptotic accumulate 6-carboxyfluorescein but do not accumulate annexin . This indicates that this compound can influence cell function by acting as a marker for cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 6-carboxyfluorescein by intracellular esterases . This conversion is believed to be a glutathione S-transferase–mediated reaction . The resulting 6-carboxyfluorescein can then react with thiols on proteins and peptides to form aldehyde-fixable conjugates .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, many cell types loaded with the compound remain both fluorescent and viable for at least 24 hours after loading and often through several cell divisions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the esterase enzyme metabolic pathway . The compound is cleaved by esterases to form 6-carboxyfluorescein, which can then interact with other biomolecules within the cell .

Transport and Distribution

This compound can freely diffuse through the membranes of live cells . Once inside the cell, it undergoes enzymatic reactions to produce 6-carboxyfluorescein, which is then distributed within the cell .

Subcellular Localization

The subcellular localization of this compound and its product, 6-carboxyfluorescein, is primarily within the cytosol of the cell . The compound can also be transported between the xylem and parenchyma cells, indicating that it may be localized in specific compartments or organelles within the cell .

特性

IUPAC Name |

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOGCCYGOPYYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187121 | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-03-6 | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

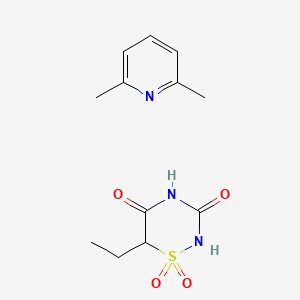

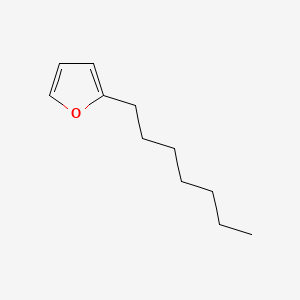

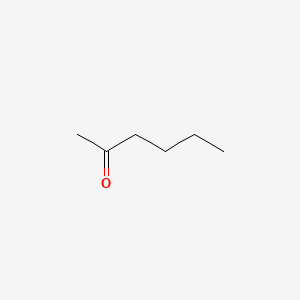

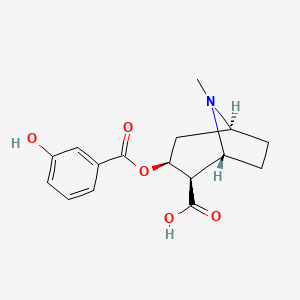

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。